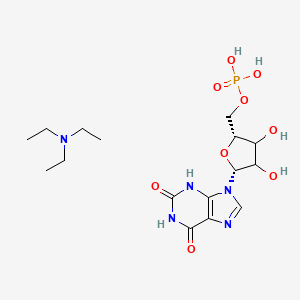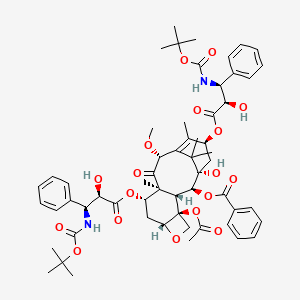
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is a derivative of Docetaxel, which is a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel involves multiple steps, starting from Docetaxel. The synthetic route typically includes the protection of hydroxyl groups, selective acylation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying cell division.
Medicine: Exploring its potential as a chemotherapeutic agent and understanding its interactions with other drugs.
Industry: Developing new formulations and delivery methods for Docetaxel derivatives
Mecanismo De Acción
The mechanism of action of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is similar to that of Docetaxel. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This leads to the stabilization of microtubules, which disrupts the normal process of cell division, ultimately leading to cell death. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other Docetaxel derivatives. Similar compounds include:
Docetaxel: The parent compound used in cancer treatment.
Paclitaxel: Another widely used chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy in certain cancer types.
These compounds share a common mechanism of action but differ in their chemical structures, leading to variations in their clinical applications and effectiveness.
Propiedades
Fórmula molecular |
C58H72N2O18 |
|---|---|
Peso molecular |
1085.2 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,46(64)44(71-12)39(31)55(58,9)10)37(28-38-57(45,30-72-38)76-32(2)61)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58+/m0/s1 |
Clave InChI |
TXIPHSRCPRFHTI-JVHVIAPCSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





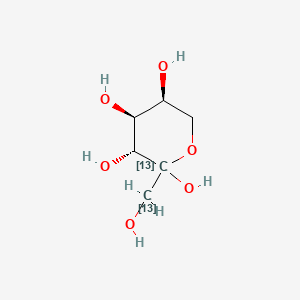
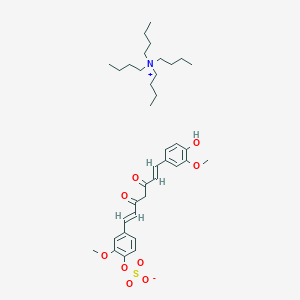
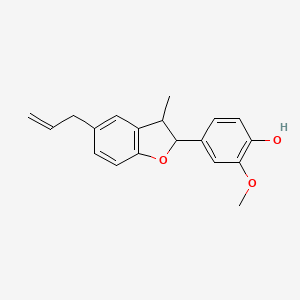
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
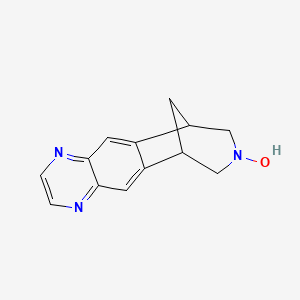
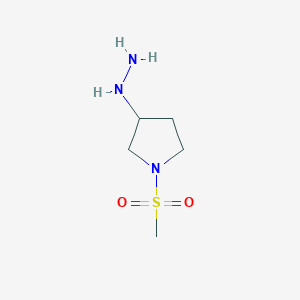
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)

